Atranorin

Beschreibung

This compound has been reported in Stereocaulon curtatum, Stereocaulon nanodes, and other organisms with data available.

RN given refers to parent cpd; structure given in first source

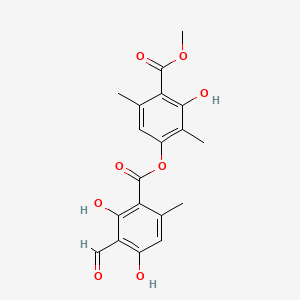

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYKYXNDHOHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197319 | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-20-9 | |

| Record name | Atranorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atranorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRANORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450U2VJ2VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Genetic Blueprint of Atranorin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin, a widely distributed lichen secondary metabolite, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the genetic and enzymatic machinery responsible for its production is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, focusing on the core genes, their functions, and the experimental methodologies used to elucidate this complex process. The information presented herein is primarily based on the foundational research that identified and characterized the this compound biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a syntenic gene cluster containing four core genes, which have been designated atr1, atr2, atr3, and atr4.[1] These genes encode the requisite enzymatic machinery for the construction of the this compound molecule from basic metabolic precursors. The identification of this BGC was a significant breakthrough, achieved through comparative genomics of this compound-producing and non-producing lichen-forming fungi, followed by functional validation via heterologous expression.[1][2]

| Gene | Encoded Enzyme/Protein | Proposed Function in Pathway |

| atr1 | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial condensation of acyl-CoA precursors and the dimerization of two 3-methylorsellinic acid (3MOA) units to form the depside backbone, 4-O-demethylbarbatic acid.[2][3] |

| atr2 | Cytochrome P450 Monooxygenase | Performs a hydroxylation reaction on an intermediate, a key step in the modification of the depside core.[1] |

| atr3 | O-methyltransferase (OMT) | Catalyzes the methylation of a carboxyl group on the depside intermediate.[1][2] |

| atr4 | Transporter Protein | Believed to be involved in the transport of this compound or its intermediates.[1] |

The this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The process is initiated by the non-reducing polyketide synthase, Atr1, which synthesizes and dimerizes two units of 3-methylorsellinic acid to form the initial depside, 4-O-demethylbarbatic acid.[2][3] Subsequent tailoring enzymes, Atr2 and Atr3, modify this scaffold through hydroxylation and methylation to yield the final this compound product.

Quantitative Data

Currently, there is a notable absence of detailed quantitative data in the published literature regarding the this compound biosynthesis pathway. While the functional roles of the core enzymes have been demonstrated through heterologous expression and analysis of the resulting metabolites, comprehensive enzymatic characterization is still lacking. As such, tables of quantitative data, such as enzyme kinetics (e.g., Km, Vmax, kcat), specific activity, and detailed gene expression analyses (e.g., qPCR with fold-change values under varying conditions), are not yet available. Future research will be crucial to populate these data gaps and provide a more quantitative understanding of the pathway's regulation and efficiency.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway heavily relied on the heterologous expression of the identified genes in a fungal host. The following sections provide a detailed overview of the key experimental protocols employed in this research.

Heterologous Expression Host and Vector Construction

The plant-pathogenic fungus Ascochyta rabiei was utilized as the heterologous expression host.[2] This choice was pivotal, as previous attempts using more common hosts like Aspergillus nidulans and Aspergillus oryzae were unsuccessful.[2] A "clean host" strain of A. rabiei, with its native solanapyrone biosynthesis gene cluster removed, was used to minimize background secondary metabolite production.[2]

Expression vectors were constructed to carry the individual this compound biosynthesis genes (atr1, atr2, and atr3). The genes were cloned from the genomic DNA of Stereocaulon alpinum.[2] These vectors were designed for integration into the A. rabiei genome and contained appropriate promoters and selection markers (e.g., nourseothricin resistance).[2]

Fungal Transformation

The constructed expression plasmids were introduced into the "clean host" strain of A. rabiei. Putative transformants were selected on a suitable medium, such as potato dextrose agar (PDA), containing the appropriate selection agent (e.g., 100 µg/ml of nourseothricin sulfate).[2] Resistant transformants were then subcultured for further analysis.

Gene Expression Analysis

To confirm the successful expression and correct processing of the introduced genes, Reverse Transcription-PCR (RT-PCR) was performed. Total RNA was extracted from the transformed fungal strains and reverse transcribed into cDNA. PCR was then carried out using primers designed to amplify specific regions of the target gene's transcript, including regions spanning introns to verify correct splicing.[2]

Metabolite Extraction and Analysis

The transformed fungal strains were cultured in a suitable liquid or solid medium to allow for the production of secondary metabolites. After a sufficient incubation period, the fungal mycelium and culture medium were harvested. The metabolites were typically extracted using an organic solvent, such as acetone.

The crude extracts were then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the produced compounds.[2][4] The identification of this compound and its biosynthetic intermediates was confirmed by comparing their retention times and mass spectra with those of authentic standards and database entries.[2]

Conclusion and Future Perspectives

The identification and functional characterization of the this compound biosynthetic gene cluster represent a significant advancement in the field of lichen biochemistry and natural product biosynthesis. The established heterologous expression system in Ascochyta rabiei provides a valuable platform for further investigation and for the potential biotechnological production of this compound and its derivatives.

Future research should focus on several key areas. A top priority is the detailed biochemical characterization of the Atr enzymes to determine their kinetic parameters and substrate specificities. Quantitative gene expression studies under various environmental and developmental conditions will provide insights into the regulation of the this compound BGC. Furthermore, exploring the functional roles of the transporter protein, Atr4, will complete our understanding of this important biosynthetic pathway. These future endeavors will be instrumental in unlocking the full potential of this compound for pharmaceutical and other applications.

References

Atranorin: A Comprehensive Technical Guide to its Natural Sources and Variability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin, a β-orcinol meta-depside, is one of the most prevalent secondary metabolites found in lichens.[1][2] This cortical substance plays a significant role in protecting lichens from various environmental stressors, including UV radiation and herbivory.[3][4] Its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, have garnered considerable interest within the scientific and pharmaceutical communities, positioning it as a promising natural compound for drug development.[5][6][7] This technical guide provides an in-depth overview of the natural sources of this compound, the inherent variability in its concentration, and the detailed experimental protocols for its extraction and quantification.

Natural Sources and Quantitative Variability of this compound

This compound is widely distributed across numerous lichen genera. Its concentration, however, can vary significantly depending on the lichen species, geographical location, and environmental conditions.[8] The following tables summarize the reported quantitative data for this compound content in various lichen species.

Table 1: this compound Content in Various Lichen Species

| Lichen Species | Extraction Solvent | Analytical Method | This compound Content (% of Extract) | This compound Content (mg/g of dried thallus) | Reference |

| Evernia prunastri | Hexane | HPLC | 61.04% | - | [9] |

| Stereocaulon graminosum | Ethyl acetate | HPTLC Densitometry | - | 0.065 mg/g | [10] |

| Stereocaulon verruculigerum | Ethyl acetate | HPTLC Densitometry | - | 0.023 mg/g | [10] |

| Stereocaulon alpinum | - | HPLC | - | 12.49 ± 0.41 mg/g | [11] |

| Parmotrema melanothrix | Acetone | - | 2% | - | [12] |

Table 2: Factors Influencing this compound Variability

| Factor | Effect on this compound Concentration | Lichen Species Studied | Reference |

| UV Radiation | Increased concentration with higher UV-A exposure | Cladonia rangiferina | [13] |

| Altitude | Concentrations can differ with altitude | General observation | [8] |

| Season | Concentrations can fluctuate seasonally | General observation | [1] |

| Habitat | Can vary with habitat | General observation | [1] |

| Substrate | Quantitative variations observed on different substrates | Parmotrema tinctorum | [14] |

Biosynthesis of this compound

This compound is a polyketide-derived natural product.[3][4] Its biosynthesis originates from the acetyl-polymalonyl pathway.[2] Recent studies have successfully identified the polyketide synthase (PKS) gene cluster responsible for this compound production.[3][4][15][16] The key biosynthetic gene, atr1, encodes a non-reducing polyketide synthase that catalyzes the formation of the precursor, 4-O-demethylbarbatic acid.[3][15] Subsequent tailoring enzymes are responsible for the final modifications to yield this compound.[3][15]

References

- 1. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 2. Secondary Metabolites from Australian Lichens Ramalina celastri and Stereocaulon ramulosum Affect Growth and Metabolism of Photobiont Asterochloris erici through Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro and in Silico Studies of Lichen Compounds this compound and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lichen.ru.ac.th [lichen.ru.ac.th]

- 15. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.korea.ac.kr [pure.korea.ac.kr]

A Technical Guide to the Role of Atranorin in Lichen Symbiosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Atranorin, a β-orcinol depside, is one of the most common secondary metabolites found in the cortex of lichens. Produced by the mycobiont (the fungal partner), this compound plays a crucial and multifaceted role in the success of the lichen symbiosis. Its functions range from photoprotection of the photosynthesizing photobiont to regulating the symbiotic relationship and defending against biotic and abiotic stresses. This technical guide provides an in-depth examination of the biosynthesis of this compound, its diverse biological activities, and its integral role in the symbiotic interplay between the fungus and the alga/cyanobacterium. The guide includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its biochemical pathway and functional roles.

Biosynthesis of this compound

This compound is a product of the polyketide biosynthetic pathway within the mycobiont.[1] The genetic basis for its synthesis has been identified as a highly conserved gene cluster. Heterologous expression studies have successfully reconstructed the pathway, identifying the key enzymes involved.[2][3][4] The core of the pathway is a non-reducing polyketide synthase (NR-PKS), designated Atr1, which catalyzes the formation of the precursor compound, 4-O-demethylbarbatic acid.[3] Subsequent tailoring enzymes, including a methyltransferase (Atr2) and an esterase or a related hydrolase (Atr3), are responsible for the final modifications that yield this compound.[5]

The biosynthetic process begins with the condensation of acetyl-CoA and malonyl-CoA units by the Atr1 enzyme to form 3-methylorsellinic acid (3MOA) moieties.[6] Atr1 exhibits an intermolecular cross-linking activity, forming the depside bond characteristic of this compound.[3]

Caption: Figure 1: Proposed Biosynthetic Pathway of this compound.

Core Functions in Lichen Symbiosis

This compound's primary location in the upper cortex of the lichen thallus positions it perfectly to interact with the external environment and mediate the relationship with the internal photobiont layer.

Photoprotection

One of the most well-documented roles of this compound is protecting the photosynthetic partner from harmful UV radiation.[7][8] As a phenolic compound, this compound effectively absorbs UV-B and UV-A radiation, functioning as a stable chemical filter that prevents damage to the photobiont's photosynthetic machinery.[9][10] Studies have shown that the concentration of this compound increases in lichens exposed to higher intensities of UV light, underscoring its photoprotective function.[10][11] This screening capability is vital for lichens, which often inhabit exposed environments with high solar radiation.

Regulation of the Photobiont

Beyond protection, this compound appears to function as an allelochemical, allowing the mycobiont to regulate the growth and metabolism of the photobiont.[12] In vitro studies have demonstrated that this compound can have a strong phytotoxic effect on the common lichen photobiont Trebouxia erici. At high concentrations, it decreases photobiont cell growth, reduces chlorophyll a content, and induces the formation of reactive oxygen species (ROS) like hydrogen peroxide and superoxide.[12][13] This suggests that the mycobiont may use this compound to control the population of its algal partner, ensuring a balanced and sustainable symbiosis.

Antimicrobial and Defensive Roles

This compound exhibits a broad spectrum of biological activities, including antimicrobial properties that help protect the lichen thallus from pathogenic fungi and bacteria.[14][15][16] This contributes to the overall fitness and longevity of the symbiotic organism. It also serves as a defense against herbivory.[3][6]

Caption: Figure 2: Multifaceted Roles of this compound in Symbiosis.

Quantitative Data Summary

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key findings relevant to its function and potential applications.

Table 1: Antioxidant Activity of this compound

| Assay Type | Target | Result (IC50 / Activity) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | DPPH Radical | IC50: 39.31 µM | [17] |

| Ferric Reducing Potential | Fe³⁺ | IC50: 33.79 µM | [18] |

| Superoxide Radical Scavenging | Superoxide Anion | IC50: 169.65 µg/mL | [19] |

| TRAP/TAR Assay | Peroxyl Radicals | Dose-dependent activity (0.1-100 µg/mL) | [20] |

| Nitric Oxide Scavenging | NO Radical | Pro-oxidant at high concentrations |[21] |

Table 2: Anti-inflammatory and Cytotoxic Activity of this compound

| Assay Type | Target | Result (IC50 / Activity) | Reference |

|---|---|---|---|

| Anti-inflammatory | Leukotriene B4 Biosynthesis | IC50: 6.0 ± 0.4 µM | [19] |

| Anti-inflammatory | Cyclooxygenases (COX-1, COX-2) | Active at 45 µM | [19] |

| Cytotoxicity | Breast Cancer (T47D MB-231) | IC50: 5.36 ± 0.85 µM | [22] |

| Cytotoxicity | Breast Cancer (MCF-7) | IC50: 7.55 ± 1.2 µM | [22] |

| Cytotoxicity | Human Lung Cancer (A549) | Inhibited migration at 10 µg/mL |[22] |

Table 3: Effects of this compound on the Photobiont Trebouxia erici

| Parameter | Concentration | Effect | Reference |

|---|---|---|---|

| Cell Growth | 0.1 mg/disk | Strong decrease | [12] |

| Chlorophyll a Content | 0.1 mg/disk | Decreased | [12] |

| Chlorophyll Fluorescence | 0.1 mg/disk | Decreased | [12] |

| Phaeophytinization | 0.1 mg/disk | Increased | [12] |

| Reactive Oxygen Species | 0.1 mg/disk | Induced H₂O₂ and superoxide |[12] |

Experimental Protocols and Methodologies

Reproducible research relies on detailed methodologies. This section outlines standard protocols for the extraction, quantification, and functional assessment of this compound.

Caption: Figure 3: General Workflow for this compound Analysis.

Protocol 1: Extraction and Quantification of this compound from Lichen Thalli

-

Sample Preparation : Air-dry collected lichen thalli at room temperature (23-26°C) for 48 hours. Homogenize the dried material to a fine powder, optionally using liquid nitrogen to make it brittle.[22]

-

Extraction : Macerate a known weight (e.g., 10 g) of the powdered lichen material in a suitable solvent. Acetonitrile or acetone are recommended as they provide the highest stability for this compound.[7][23] Avoid methanol and ethanol, which can cause transesterification, and strong acids or bases, which cause degradation.[23][24] Perform the extraction at room temperature for several hours or via Soxhlet extraction.

-

Filtration and Concentration : Filter the extract to remove solid lichen material. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Quantification by HPLC :

-

System : A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

-

Mobile Phase : A gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile (containing 0.1% trifluoroacetic acid). A typical gradient starts at 60% acetonitrile and increases to 100% over 7-10 minutes.[7]

-

Flow Rate : 1.0 mL/min.

-

Detection : Monitor the eluent at a wavelength of 272 nm.[7]

-

Quantification : Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the lichen extract by comparing its peak area to the standard curve.

-

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the this compound extract or pure this compound in methanol.

-

Assay Procedure : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (methanol).

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[17][18]

Protocol 3: Photobiont Phytotoxicity Assay

-

Culture Preparation : Use an axenic culture of a lichen photobiont, such as Trebouxia erici, grown in a suitable liquid or solid medium (e.g., Bold's Basal Medium).

-

Treatment Application : Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) and apply it to sterile glass fiber disks. Allow the solvent to evaporate completely. A typical dose is 0.1 mg/disk.[12] Control disks should be treated with the solvent only.

-

Inoculation : Place the treated disks on the surface of the solid growth medium. Inoculate the disks with a standardized suspension of the photobiont cells.

-

Incubation : Incubate the cultures under controlled conditions (e.g., 12:12 light:dark cycle, 20°C) for a period of 14-21 days.

-

Assessment of Phytotoxicity :

-

Growth : Measure the growth of the algal colony, for example, by quantifying the chlorophyll content extracted from the cells.

-

Photosynthetic Health : Assess chlorophyll fluorescence parameters (e.g., Fv/Fm) using a pulse-amplitude modulation (PAM) fluorometer to determine the health of the photosynthetic apparatus.

-

Pigment Analysis : Extract and quantify chlorophyll a and phaeophytin content spectrophotometrically.[12]

-

ROS Production : Use specific fluorescent probes (e.g., DCFH-DA for H₂O₂) to measure the production of reactive oxygen species via fluorometry or microscopy.[12]

-

Conclusion and Future Directions

This compound is far more than an inert secondary product; it is a dynamic and essential compound that mediates the lichen's interaction with its environment and its symbiotic partner. Its roles as a photoprotectant, a regulator of the photobiont, and a chemical defense agent are critical to the ecological success of many lichen species. For drug development professionals, this compound's diverse and potent biological activities—including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects—make it a compelling lead compound.[16][25] Future research should focus on elucidating the specific molecular targets of this compound to better understand its mechanisms of action, which could pave the way for its therapeutic application in medicine and cosmetology.[26] Furthermore, exploring the regulation of the this compound biosynthetic gene cluster could provide insights into controlling the production of this and other valuable lichen metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 8. UV-protectant metabolites from lichens and their symbiotic partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound, an antimicrobial metabolite from lichen Parmotrema rampoddense exhibited in vitro anti-breast cancer activity through interaction with Akt activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. In Vitro and in Silico Studies of Lichen Compounds this compound and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biolichen.com [biolichen.com]

- 19. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Biochemical Properties of this compound-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH [agris.fao.org]

- 25. This compound - An Interesting Lichen Secondary Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Atranorin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, are prolific producers of unique secondary metabolites. These compounds, often with potent biological activities, represent a vast, largely untapped resource for drug discovery. Atranorin, a β-orcinol depside, is one of the most common cortical substances in lichens, exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the genetic basis of this compound biosynthesis is paramount for harnessing its therapeutic potential through biotechnological approaches. This technical guide provides an in-depth overview of the methodologies and findings related to the identification and characterization of the this compound biosynthetic gene cluster (BGC), offering a roadmap for researchers in the field.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes co-located on the fungal genome, forming a biosynthetic gene cluster. The core of this cluster is a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the initial polyketide backbone. Subsequent modification by tailoring enzymes, such as monooxygenases and methyltransferases, leads to the final complex structure of this compound.

Recent studies, particularly the groundbreaking work on the lichen-forming fungus Stereocaulon alpinum, have successfully identified and functionally characterized the this compound BGC.[1][2][3][4] This cluster, and its key genes, provide the genetic blueprint for this compound production.

Quantitative Data of the this compound BGC from Stereocaulon alpinum

The following table summarizes the key genes within the this compound BGC and their putative functions. This syntenic block of genes is consistently found in this compound-producing lichens.[1][2][4]

| Gene Name | Putative Function | Gene Size (bp) | Protein Size (amino acids) |

| atr1 | Non-reducing polyketide synthase (NR-PKS) | 7,242 | 2,413 |

| atr2 | Cytochrome P450 monooxygenase | 1,623 | 540 |

| atr3 | O-methyltransferase (OMT) | 1,299 | 432 |

| atr4 | Major Facilitator Superfamily (MFS) transporter | 1,620 | 539 |

Experimental Workflow for this compound BGC Identification

The identification of the this compound BGC involves a multi-step process that integrates genomics, bioinformatics, and functional genetics. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for the identification and functional validation of the this compound biosynthetic gene cluster.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, elucidated through heterologous expression studies, begins with the synthesis of two 3-methylorsellinic acid (3-MOA) units by the PKS enzyme, Atr1. These units are then dimerized to form 4-O-demethylbarbatic acid. Subsequent tailoring reactions, including oxidation by the P450 monooxygenase (Atr2) and methylation by the O-methyltransferase (Atr3), lead to the final this compound molecule.[1][4]

References

- 1. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterolog… [ouci.dntb.gov.ua]

- 4. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

The Depside Atranorin: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atranorin, a β-orcinol type depside, is one of the most abundant secondary metabolites found in lichens. First isolated in 1898, it has since garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery and the evolution of its isolation and characterization methodologies. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

A Historical Overview of this compound

The journey of this compound research began in the late 19th century. The initial discovery and isolation of this compound is credited to the German chemist O. Hesse in 1898[1][2]. This marked a significant step in the study of lichen chemistry, a field that has since unveiled a vast array of unique secondary metabolites. Following its discovery, this compound has become one of the most studied lichen compounds, second only to usnic acid[1][2]. Early research focused on its structural elucidation, while later studies in the mid-20th century began to uncover its antibacterial properties[3]. The advancement of analytical techniques in the latter half of the 20th century and into the 21st century has allowed for more sophisticated isolation, purification, and characterization of this compound, leading to the discovery of its wide range of pharmacological activities.

Physicochemical and Spectroscopic Properties of this compound

This compound is a white, crystalline solid. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₈ | [3][4] |

| Molar Mass | 374.34 g/mol | [4][5] |

| Melting Point | 156 °C | [5] |

| Appearance | White solid | [6] |

| Relative Density | 1.404 g/cm³ | [6] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| UV-Vis (in Methanol) | λmax at 250 nm | [3] |

| Infrared (IR) (KBr) | ν (cm⁻¹): 2161.2, 1651.7, 1621.7, 1582.7, 1472.9, 1451.9, 1407.9, 1377.9, 1351.9, 1283.6, 1268.3, 1236.3, 1214.0, 1199.9, 1162.8, 1106.0, 1075.7, 1028.4, 1007.2, 989.6, 937.4, 864.3, 821.6, 802.5, 782.7, 752.5, 729.1 | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): Chemical shifts referenced to TMS (0.00 ppm) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): Chemical shifts referenced to TMS (0.00 ppm) | [7] |

| Mass Spectrometry (ESI) | [M-H]⁻ at m/z 373.0929 | [3] |

Isolation of this compound from Lichens

This compound is found in a variety of lichen species, including those from the genera Stereocaulon, Parmelia, Evernia, Cladina, and Pseudevernia[1][2][7]. The yield of this compound can vary depending on the lichen species, geographical location, and the extraction method employed.

Table 3: Reported Yields of this compound from Various Lichen Species

| Lichen Species | Extraction Method | Yield | Reference |

| Parmotrema melanothrix | Acetone extraction at room temperature | 2.0% (of dry weight) | [8] |

| Stereocaulon caespitosum | Methanol maceration followed by solvent partitioning | Not specified | [9] |

| Cladina arbuscula subsp. mitis | Not specified | 4.52 ± 0.54 - 21.58 ± 2.23 mg/g (dry weight) | [10] |

General Experimental Workflow for this compound Isolation

The isolation of this compound from lichens generally follows a multi-step process involving extraction, purification, and characterization.

Detailed Experimental Protocols

Below are detailed methodologies for the extraction and isolation of this compound, adapted from published literature.

Protocol 1: Acetone Extraction from Parmotrema melanothrix [8]

-

Preparation of Lichen Material: The collected lichen material is washed with tap water to remove foreign matter, shade-dried, and powdered.

-

Extraction: 250 g of the powdered lichen is extracted with 1 L of acetone at room temperature overnight.

-

Initial Isolation: The acetone extract is concentrated under vacuum to one-quarter of its original volume and kept at room temperature overnight. The resulting brown solid is collected by filtration.

-

Recrystallization: The brown solid is recrystallized using a hexane-ethanol solvent system to yield pure this compound.

Protocol 2: Methanol Maceration and Column Chromatography from Stereocaulon caespitosum [9]

-

Preparation of Lichen Material: The air-dried and powdered lichen (100 g) is used for extraction.

-

Extraction: The powdered lichen is extracted by maceration in methanol (3 x 0.5 L) at room temperature. The solvent is then concentrated in vacuo to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water (0.2 L) and successively extracted with n-hexane (2 x 0.5 L), ethyl acetate (EtOAc) (2 x 0.5 L), and n-butanol (2 x 0.5 L).

-

Column Chromatography: The EtOAc extract is separated by column chromatography over a C18 gel column, eluting with a gradient of methanol in water (from 10:90 to 100% MeOH).

-

Purification: Fractions containing this compound are further purified by recrystallization in 100% chloroform or by semi-preparative HPLC.

Protocol 3: Acetone Extraction from Pseudevernia furfuracea [7]

-

Preparation of Lichen Material: 20 g of air-dried P. furfuracea is homogenized using liquid nitrogen in a mortar.

-

Extraction: The powdered lichen is placed in an Erlenmeyer flask and extracted with acetone (50 mL per 5 g of dry weight) for 24 hours.

-

Crystallization: The extract is filtered, and the solvent is allowed to evaporate under laboratory conditions, leading to the crystallization of secondary metabolites, including this compound.

Considerations for Solvent Selection and Stability

The choice of solvent is critical for efficient extraction and for maintaining the stability of this compound. Studies have shown that this compound is most stable in acetonitrile and acetone[11][12][13]. It is known to be unstable in methanol and ethanol, where it can undergo transesterification, and its stability is also affected by pH, with strong acids and bases causing degradation[11][12][13]. Therefore, for quantitative studies, the use of acetonitrile or acetone is recommended to ensure accurate measurements[11][12][13].

Analytical Techniques for Characterization

The definitive identification and structural elucidation of isolated this compound require a combination of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the purification and quantitative analysis of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape[3]. Detection is typically performed using a UV detector at around 250 nm[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule[7]. 2D NMR techniques such as gHSQC and gHMBC can further confirm the structure by showing correlations between protons and carbons[7].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique used for this purpose[3]. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula[8].

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule, such as hydroxyl, carbonyl, and aromatic rings[3].

Conclusion

Since its discovery over a century ago, this compound has remained a subject of intense scientific investigation. The evolution of isolation and analytical techniques has not only facilitated a deeper understanding of its chemical nature but has also paved the way for the exploration of its numerous biological activities. This guide provides a comprehensive overview of the historical context, physicochemical properties, and detailed methodologies for the isolation and characterization of this compound. It is intended to be a valuable resource for researchers and professionals in the field, fostering further research into this promising natural product and its potential applications in medicine and beyond.

References

- 1. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats [mdpi.com]

- 2. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolichen.com [biolichen.com]

- 4. This compound | C19H18O8 | CID 68066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 479-20-9 | FA64948 | Biosynth [biosynth.com]

- 6. This compound | Endogenous Metabolite | Ras | NO Synthase | TargetMol [targetmol.com]

- 7. Biochemical Properties of this compound-Induced Behavioral and Systematic Changes of Laboratory Rats [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Comprehensive Roles of this compound, A Secondary Metabolite from the Antarctic Lichen Stereocaulon caespitosum, in HCC Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH [agris.fao.org]

Atranorin: A Technical Guide to Its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin is a prominent secondary metabolite found in numerous lichen species, belonging to the depside class of chemical compounds.[1][2] It is one of the most common cortical substances in lichens, playing a role in protecting the organism from biotic and abiotic stresses, such as UV irradiation and herbivory.[3][4] Structurally, this compound is characterized by two β-orcinol units linked by an ester bond. Over the years, extensive research has highlighted its diverse and significant pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties, making it a compound of great interest for drug development.[1][5][6] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biosynthesis and key signaling pathways.

Physical and Chemical Properties

This compound presents as a white, crystalline solid.[7] Its fundamental physicochemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | [8] |

| Molecular Formula | C₁₉H₁₈O₈ | [7][8][9] |

| Molecular Weight | 374.34 g/mol | [8][9][10] |

| Melting Point | 156 °C - 195 °C | [9][11] |

| Appearance | White crystalline solid | [7][12] |

| CAS Number | 479-20-9 | [7][8][9] |

Solubility

This compound's solubility varies significantly depending on the solvent, a critical factor for extraction and analysis. It is soluble in dimethyl sulfoxide (DMSO) and chloroform.[7][13][14] It is also soluble in acetonitrile and acetone.[15] The compound exhibits very low solubility in the polar solvents methanol and ethanol.[15][16] Studies have shown that acetonitrile and acetone are the most suitable solvents for extraction, as they provide the greatest stability for the compound.[16][17]

Stability

This compound is unstable under certain conditions. It is known to break down in methanol and ethanol solutions, a process proposed to occur via transesterification.[15][16][18] The presence of a strong acid or a strong base also destabilizes the compound; a strong base can cause breakdown through saponification.[15][16][17] Its instability in rat liver microsomes has also been noted, with a short half-life of 7.6 minutes.[19]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | References |

| UV-Vis | λmax: 251-252 nm, 312 nm (in Methanol) | [7][13][20][21] |

| IR (KBr) | ν (cm⁻¹): 2161, 1651 (C=O), 1621, 1582, 1472, 1283, 1268, 1199, 1162 | [20] |

| ¹H NMR | See detailed assignments in cited literature. | [18][22] |

| ¹³C NMR (DMSO) | δ (ppm): 194.27, 170.21, 165.04, 157.78, 151.83, 149.51, 137.22, 116.64, 116.20, 115.48, 109.43, 108.19, 52.81, 21.58, 9.70 | [20] |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 373.094; Other fragments at m/z 195.06, 177.01, 163.03 | [8][19] |

Experimental Protocols

Extraction and Isolation from Lichens

A common protocol for the extraction of this compound from lichen thalli involves collection, drying, and solvent extraction.

Methodology:

-

Collection and Preparation : Lichen material (e.g., Pseudoevernia furfuracea) is collected and air-dried at room temperature for 48 hours.[18][23] The dried material is then homogenized into a fine powder, often using liquid nitrogen to make it brittle.[18]

-

Extraction : The powdered lichen is subjected to solvent extraction. While various solvents can be used, acetonitrile or acetone are recommended for optimal stability and yield of this compound.[15][16] The lichen material is leached in the solvent (e.g., 1 ml of acetonitrile for 7-14 mg of lichen) for a set period, such as one hour.[15]

-

Purification : The crude extract is then purified. This can be achieved using chromatographic techniques. A common method is thin-layer chromatography (TLC) on silica plates with a solvent system like toluene:dioxane:acetic acid (180:45:5).[15] For larger scale purification, preparative flash chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed.[18][20]

-

Identification : The final purified compound is identified by comparing its retention time in HPLC and its spectroscopic data (NMR, MS) with a known standard or literature values.[15][18]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantitative analysis of this compound.

Methodology:

-

System : An HPLC system with a Diode Array Detector (DAD) is typically used.[18]

-

Column : A reverse-phase C18 column (e.g., Kromasil SGX C18, ZORBAX SB-C18) is commonly employed.[18][20]

-

Mobile Phase : A gradient elution is often used, consisting of an aqueous acidic solution (e.g., 0.1-1% trifluoroacetic or formic acid) and an organic solvent like acetonitrile.[15][18][20] A typical gradient might start at 60% acetonitrile and increase to 100% over several minutes.[15]

-

Flow Rate : A flow rate of 0.7 - 1.0 mL/min is common.[18]

-

Detection : Detection is performed by monitoring the absorbance at a wavelength near this compound's λmax, such as 250 nm or 272 nm.[15][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of this compound.

Methodology:

-

Sample Preparation : The purified this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[18][22]

-

Spectra Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[22]

-

Structural Elucidation : For complete assignment of proton and carbon signals, 2D NMR experiments such as gHSQC and gHMBC are also employed.[18]

Biosynthesis and Key Signaling Pathways

Biosynthesis

This compound is a polyketide-derived natural product.[4][24] Its biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.[5] A proposed pathway suggests the formation of key precursor acids which are then modified by tailoring enzymes (e.g., O-methyltransferases) and linked via an ester bond to form the final depside structure.[2][24][25]

Biological Activity and Signaling Pathways

This compound exhibits a wide array of biological activities by interacting with various cellular targets and signaling pathways.[1]

Antiviral Activity: Studies have shown that this compound can protect cells from Zika Virus (ZIKV) infection.[26] The mechanism appears to involve interference with the viral entry process. Furthermore, this compound mitigates the activation of the Interferon (IFN) signaling pathway and the subsequent inflammatory response that is typically induced by the viral infection.[26]

Anticancer and Anti-inflammatory Activity: this compound's anticancer potential is linked to its ability to interact with key signaling proteins. Molecular docking studies have demonstrated that this compound interacts with AKT kinase, a crucial node in cell survival and proliferation pathways.[20][27] By inhibiting AKT, this compound may suppress tumor growth.[27] Its anti-inflammatory effects have been linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the biosynthesis of leukotriene B4.[6] This dual activity highlights its potential as a multi-targeted therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CAS 479-20-9 | Cayman Chemical | Biomol.com [biomol.com]

- 8. This compound | C19H18O8 | CID 68066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 479-20-9 | FA64948 | Biosynth [biosynth.com]

- 10. CAS 479-20-9: this compound | CymitQuimica [cymitquimica.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. toku-e.com [toku-e.com]

- 13. caymanchem.com [caymanchem.com]

- 14. glpbio.com [glpbio.com]

- 15. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH [agris.fao.org]

- 18. Biochemical Properties of this compound-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. biolichen.com [biolichen.com]

- 21. researchgate.net [researchgate.net]

- 22. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Linking a Gene Cluster to this compound, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 27. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Extraction and Purification of Atranorin from Lichens

Introduction

Atranorin is a prominent secondary metabolite, specifically a β-orcinol depside, found in a wide variety of lichen species, including those from the genera Parmelia, Stereocaulon, and Cladonia[1][2]. It is primarily located in the lichen cortex, where it is believed to act as a photoprotective agent, absorbing excess UV radiation[3]. Beyond its role in lichen physiology, this compound has garnered significant interest from researchers for its diverse biological activities, including antioxidant, anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties[1][4][5][6]. This wide spectrum of bioactivity makes this compound a promising candidate for drug development and various biomedical applications.

The successful isolation of this compound is the foundational step for any subsequent research. The choice of extraction protocol can significantly impact the yield, purity, and stability of the final product. This document provides a detailed protocol for the extraction of this compound from lichen thalli using solvent extraction, followed by purification and analysis.

Experimental Protocols

Protocol 1: Maceration-Based Solvent Extraction of this compound

This protocol details a standard laboratory procedure for extracting this compound using maceration with acetone, a solvent known for its efficiency and selectivity for lichen acids[7][8][9].

1. Lichen Material Preparation:

-

Collection: Collect lichen samples, such as Parmotrema tinctorum or Hypogymnia physodes, from a pollution-free environment[8][10].

-

Cleaning and Drying: Carefully remove any debris, such as bark or soil, from the lichen thalli. Air-dry the cleaned samples at room temperature (21–26 °C) for 48-72 hours until they are brittle[11].

-

Grinding: Grind the dried lichen thalli into a fine powder using a mixer grinder or a mortar and pestle. Homogenization in liquid nitrogen can also be employed before grinding[10][11].

2. Pre-Extraction (Optional):

-

To remove fats and other non-polar compounds, pre-extract the lichen powder with n-hexane.

-

Soak 50g of powdered lichen in a sufficient volume of hexane for 24-48 hours[10].

-

Filter the mixture and discard the hexane. Allow the lichen residue to air-dry completely.

3. Acetone Extraction:

-

Place the dried lichen powder (e.g., 10-20g) into an Erlenmeyer flask[11].

-

Add acetone at a solid-to-solvent ratio of approximately 1:10 to 1:25 (e.g., for 20g of powder, add 200-500 mL of acetone)[8][11].

-

Seal the flask and allow the mixture to macerate for 24 hours at room temperature on a magnetic stirrer or rotary shaker[8][12].

4. Filtration and Concentration:

-

Filter the acetone extract through Whatman No. 4 filter paper to separate the lichen powder from the solvent[10].

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the acetone[8][10]. The resulting crude extract will be a powder or a viscous residue.

-

Store the crude extract at 4°C for further experiments[8].

5. Purification via Crystallization:

-

The crude extract can often be purified by simple recrystallization. Dissolve the crude powder in a minimal amount of hot acetone and allow it to cool slowly. This compound crystals will form and can be collected by filtration.

6. Advanced Purification (Chromatography):

-

For higher purity, chromatographic methods are recommended.

-

Thin-Layer Chromatography (TLC): TLC can be used to separate and identify this compound. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 75% hexane and 25% ethyl acetate)[13]. Spots can be visualized under UV light (254 nm)[8].

-

Column Chromatography: For preparative isolation, the crude extract can be subjected to column chromatography using silica gel (100-200 mesh) as the stationary phase[12]. The column is eluted with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually adding ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

7. Purity Analysis:

-

The concentration and purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography (HPLC)[11][13].

-

Column: A C18 column is typically used (e.g., Eclipse XDB-C18, 5 μm, 4.6 x 150 mm)[13].

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common mobile phase[4][13].

-

Detection: Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength of approximately 251-272 nm[5][11][13].

Data Presentation: Comparison of Extraction Methods

The choice of solvent and extraction method significantly influences the efficiency of this compound isolation. The following tables summarize quantitative data from comparative studies.

Table 1: Effect of Solvent and Method on Lichen Acid Extraction Yield from H. physodes

| Extraction Method | Solvent | This compound Yield (mg/g DW) | Total Lichen Acids (mg/g DW) |

| Maceration (MAC) | Acetone | ~1.5 | ~22 |

| Maceration (MAC) | Ethyl Acetate | ~1.0 | ~15 |

| Ultrasound-Assisted (UAE) | Acetone | ~1.8 | ~25 |

| Ultrasound-Assisted (UAE) | Ethyl Acetate | ~1.2 | ~17 |

| Accelerated Solvent (ASE) | Acetone | ~2.0 | ~30 |

| Accelerated Solvent (ASE) | Ethyl Acetate | ~1.3 | ~18 |

| (Data adapted from a study on Hypogymnia physodes; exact values are interpreted from graphical data in the source)[14]. |

Table 2: Stability of this compound in Various Solvents over Time

| Solvent | Nature | Relative this compound Concentration (Initial) | Relative this compound Concentration (after 16 hours) | Stability Assessment |

| Acetonitrile | Polar Aprotic | 1.00 | ~0.98 | Most Stable |

| Acetone | Polar Aprotic | 1.00 | ~0.95 | Stable |

| Diethyl Ether | Non-polar | 1.00 | ~1.20 | Apparent increase over time |

| Methanol | Polar Protic | 1.00 | ~0.60 | Unstable (breakdown via transesterification) |

| Ethanol | Polar Protic | 1.00 | ~0.75 | Unstable (breakdown via transesterification) |

| (Data derived from a study on this compound stability)[13][15]. The increase in concentration in diethyl ether was attributed to slow dissolution over the experimental period[13]. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Factors Affecting this compound Stability

Caption: Key factors influencing this compound stability in solution.

References

- 1. This compound, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Properties of this compound-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 479-20-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. In Vitro and in Silico Studies of Lichen Compounds this compound and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical appro… [ouci.dntb.gov.ua]

- 8. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

- 12. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Note: Quantification of Atranorin in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of atranorin, a prominent secondary metabolite found in various lichen species. The described protocol provides a reliable and reproducible approach for the extraction and quantification of this compound, making it suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. All quantitative data and validation parameters are summarized for clarity.

Introduction

This compound is a β-orcinol meta-depside, a secondary metabolite commonly found in lichens, and is known for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Accurate quantification of this compound in lichen extracts is crucial for pharmacological studies, quality control of herbal preparations, and chemotaxonomic classification of lichens. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lichen metabolites due to its high resolution, sensitivity, and accuracy.[3][4] This application note presents a detailed protocol for the quantification of this compound using a validated isocratic reversed-phase HPLC method.

Experimental

-

This compound standard (purity ≥99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Acetone (analytical grade)

-

Dichloromethane (analytical grade)

-

HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector (e.g., HP1100 series)[5][6]

-

Reversed-phase C18 column (e.g., Hypersil ODS, 250 x 4.0 mm, 5 µm particle size)[5][6]

-

Analytical balance

-

Ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.45 µm)

-

Lichen Material: Air-dry the collected lichen thalli at room temperature.[4] Grind the dried thalli into a fine powder.

-

Extraction: Accurately weigh 10.0 mg of the ground lichen powder.[5] Extract the powder with a suitable solvent mixture such as acetone:dichloromethane (1:1, v/v).[5] The extraction can be performed overnight at room temperature.[5]

-

Solvent Evaporation: Filter the extract and evaporate it to dryness using a rotary evaporator.[5]

-

Reconstitution: Dissolve the dried residue in a precise volume of methanol.[5]

-

Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC injection.[5][6]

-

Mobile Phase: Isocratic elution with 82:18 (v/v) mixture of methanol and 1% phosphoric acid in water.[5][6]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5-25 µg/mL).[5] Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of this compound.

Results and Discussion

The described HPLC method provides a well-resolved peak for this compound with a stable baseline. The quantification is based on the external standard method using the calibration curve.

The analytical method was validated for linearity, accuracy (recovery), and precision according to standard guidelines.

| Parameter | Result |

| Linearity Range | 5-25 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD%) | <2% |

| Limit of Detection (LOD) | 0.0022 mg/mL |

| Limit of Quantification (LOQ) | 0.0063 mg/mL[7] |

Table 1: Summary of Method Validation Parameters.

Experimental Workflow Diagram

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in lichen extracts. The method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for routine analysis in a laboratory setting. This protocol can be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Endogenous Metabolite | Ras | NO Synthase | TargetMol [targetmol.com]

- 3. The optimal extraction and stability of this compound from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 4. Biochemical Properties of this compound-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lichen.ru.ac.th [lichen.ru.ac.th]

- 6. [PDF] HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Antimicrobial Mechanism of Action of Atranorin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atranorin is a naturally occurring depside, a secondary metabolite commonly found in various lichen species. It has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] These notes provide a comprehensive overview of the current understanding of this compound's antimicrobial mechanism of action, supported by quantitative data and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum and Mechanism of Action: this compound exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] While its exact molecular mechanism is not yet fully elucidated and is an active area of research, current evidence points towards several key effects that contribute to its antimicrobial properties.[6]

The primary modes of action are believed to involve:

-

Inhibition of Planktonic Growth: this compound effectively inhibits the growth of free-living, planktonic microbial cells. This is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[7]

-

Anti-adhesion and Anti-biofilm Activity: A significant aspect of this compound's efficacy is its ability to interfere with microbial biofilm formation. It has been shown to be highly effective in preventing the initial adhesion of bacteria to surfaces, a critical first step in biofilm development.[6] Furthermore, this compound can inhibit the maturation of biofilms and reduce the viability of cells within pre-formed, mature biofilms.[6][8][9] This is particularly relevant for treating persistent infections associated with pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[6]

While the precise molecular targets are still under investigation, the effects on growth and biofilm formation suggest potential interference with essential cellular processes such as cell membrane integrity, cellular respiration, or intercellular signaling pathways like quorum sensing. One study on mouse hepatocytes suggested that this compound can disrupt oxidative phosphorylation and inhibit respiration by interacting with mitochondrial membranes, hinting at a possible similar mechanism in microbial cells.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against a range of pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values and its effects on bacterial biofilms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Bacillus cereus | - | - | 1.67 | [4] |

| Bacillus subtilis | - | - | 0.38 | [4] |

| Staphylococcus aureus | - | - | 26.7 | [4] |

| Staphylococcus aureus (MRSA, Sa3) | Clinical Isolate | >512 | - | [8] |

| Staphylococcus aureus (MRSA, Sa15) | Clinical Isolate | 64 | - | [8] |

| Enterococcus faecalis | - | - | 13.4 | [4] |

| Listeria monocytogenes | - | - | 9.83 | [4] |

| Proteus vulgaris | - | - | 3.34 | [4] |

| Aeromonas hydrophila | - | - | 1.67 | [4] |

| Mycobacterium aurum | - | 250 | - | [4] |

| Candida albicans | - | - | 26.7 | [4] |

| Candida glabrata | - | - | 26.7 | [4] |

Table 2: Anti-biofilm Activity of this compound against Staphylococcus aureus

| Strain | Treatment Concentration | % Biofilm Viability (Compared to Control) | Reference |

| S. aureus (MRSA, Sa3) | 10 x MIC | 18.3% | [6] |

| S. aureus (MRSA, Sa15) | 5 x MIC | 41.4% | [6] |

| S. aureus (MRSA, Sa15) | 10 x MIC | 2.7% | [6] |

Experimental Protocols

Detailed protocols for assessing the antimicrobial and anti-biofilm properties of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL for bacteria), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Sterile agar plates (e.g., Tryptic Soy Agar).

-

Positive control (microorganism in broth without this compound).

-

Negative control (broth only).

-

Solvent control (microorganism in broth with the same concentration of solvent used for the stock solution).

Procedure:

-

Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

Inoculation: a. Prepare the microbial inoculum and dilute it to the final required concentration (e.g., 1 x 10⁶ CFU/mL). b. Add 100 µL of the diluted inoculum to each well (except the negative control), resulting in a final volume of 200 µL and a final cell concentration of 5 x 10⁵ CFU/mL.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

-

MBC Determination: a. Take 10-20 µL from each well that showed no visible growth (at and above the MIC). b. Spot-plate the aliquot onto a sterile agar plate. c. Incubate the agar plate at the optimal temperature for 24-48 hours. d. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on the formation and viability of microbial biofilms.

Materials:

-

This compound stock solution.

-

Sterile 96-well flat-bottomed microtiter plates.

-

Appropriate sterile growth medium (e.g., TSB supplemented with glucose for S. aureus).

-

Microbial inoculum standardized to 0.5 McFarland.

-

Phosphate-buffered saline (PBS).

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic acid or 95% Ethanol.

-

Microplate reader.

Procedure:

-

Biofilm Formation Inhibition: a. Add 100 µL of microbial suspension (diluted to ~1 x 10⁷ CFU/mL) to each well. b. Add 100 µL of this compound dilutions (prepared as in Protocol 1) to the wells. Include positive (cells + medium) and negative (medium only) controls. c. Incubate the plate for 24-48 hours at the optimal growth temperature without agitation.

-